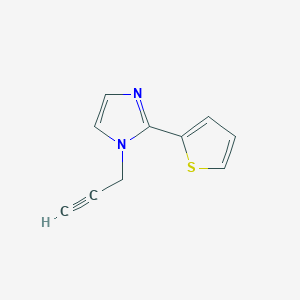

1-(Prop-2-YN-1-YL)-2-(thiophen-2-YL)-1H-imidazole

Description

Properties

IUPAC Name |

1-prop-2-ynyl-2-thiophen-2-ylimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2S/c1-2-6-12-7-5-11-10(12)9-4-3-8-13-9/h1,3-5,7-8H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIIAWRHGDCGLAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C=CN=C1C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Prop-2-YN-1-YL)-2-(thiophen-2-YL)-1H-imidazole, also known as 1-(prop-2-ynyl)-2-(2-thienyl)-1H-imidazole, is a compound that belongs to the imidazole family, which is recognized for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- IUPAC Name : this compound

- CAS Number : 1269151-75-8

- Molecular Formula : C₁₀H₈N₂S

- Molecular Weight : 192.25 g/mol

Antimicrobial Activity

Research has shown that imidazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound demonstrated antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be in the range of 3.12 to 12.5 μg/mL, indicating potent activity compared to standard antibiotics like ciprofloxacin .

Antitumor Activity

Imidazole derivatives have also been investigated for their antitumor effects. A related compound was identified as a non-ATP competitive inhibitor of Aurora B kinase, a target in cancer therapy. This mechanism suggests potential applications in treating various cancers by inhibiting cell proliferation .

Anti-inflammatory Properties

The anti-inflammatory potential of imidazole compounds has been documented, with studies indicating that they can inhibit pro-inflammatory cytokines. This property may contribute to their efficacy in treating conditions characterized by inflammation .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many imidazole derivatives act as enzyme inhibitors, impacting pathways involved in cell growth and inflammation.

- Receptor Modulation : These compounds may interact with specific receptors in the body, altering cellular responses and signaling pathways.

- Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that imidazole derivatives can scavenge ROS, reducing oxidative stress and associated cellular damage .

Case Studies

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

A. Parent Compound: 2-(Thiophen-2-Yl)-1H-Imidazole (C$7$H$6$N$_2$S)

- Structure: Lacks the propargyl group but retains the thiophen-2-yl substituent. The imidazole ring is planar, as observed in analogs like 1-(Thiophen-2-ylmethyl)-2-(thiophen-2-yl)-1H-benzimidazole, which crystallizes in the monoclinic space group P2$_1$/n with intermolecular C–H···N interactions stabilizing the lattice .

B. (S)-4,5-Diphenyl-1-[1-Phenyl-3-(Phenylsulfanyl)Propan-2-Yl]-2-(Thiophen-2-Yl)-1H-Imidazole

- Structure: Features additional diphenyl and sulfanyl groups. Crystallographic data (Acta Crystallographica Section E) reveal a planar imidazole core with 30% displacement ellipsoids for non-hydrogen atoms .

- Comparison : The bulky substituents in this analog reduce solubility compared to the target compound, which has a smaller propargyl group.

Physicochemical Properties

A. NMR Spectral Data

- Analog: 1-(Dibenzo[b,d]thiophen-2-yl)-1H-imidazole : $ ^1H $ NMR (DMSO-d6, 400 MHz) shows aromatic protons at δ 8.5–7.2 ppm, with imidazole protons resonating at δ 7.8–7.6 ppm .

- 1-Benzyl-2-(Thien-2-Yl)-4,5-Dihydro-1H-Imidazole : $ ^1H $ NMR signals for thiophene protons appear at δ 7.2–6.8 ppm, while dihydroimidazole protons resonate near δ 4.0–3.5 ppm .

B. Melting Points and Solubility

- Analog: 2-{4-[4-(1H-1,3-Benzodiazol-2-Yl)Phenoxymethyl]-1H-1,2,3-Triazol-1-Yl}-N-[2-(4-Bromophenyl)-1,3-Thiazol-5-Yl]Acetamide (9c): Melting point = 198–200°C .

- Chitosan-Imidazole Nanoforms: Lipophilic imidazole derivatives (log P ~4.4–5.6) exhibit low aqueous solubility, suggesting similar challenges for the target compound .

Q & A

Q. What are the established synthetic routes for 1-(Prop-2-yn-1-yl)-2-(thiophen-2-yl)-1H-imidazole, and how do reaction conditions influence yield and purity?

The compound can be synthesized via oxidative aminocarbonylation or multicomponent palladium-catalyzed reactions. For example:

- Oxidative aminocarbonylation : Reacting N-substituted-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-amines with CO and amines under mild conditions (e.g., 50°C, 24h) yields functionalized imidazoles with 65–90% efficiency. Catalysts like PdI₂ and oxidants like Cu(OAc)₂ are critical for regioselectivity .

- Multicomponent reactions : Palladium-catalyzed alkoxycarbonylation of propargylamines with thiophene derivatives (e.g., 2-thiophenecarboxaldehyde) in dichloromethane produces fused imidazole bicyclic esters. Solvent polarity and catalyst loading (5–10 mol%) significantly affect reaction rates and byproduct formation .

Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic methods?

- X-ray crystallography : Resolve molecular conformation and intermolecular interactions (e.g., C–H···N hydrogen bonds, π-π stacking) using single-crystal diffraction. Disorder in thiophene substituents requires refinement with split-site occupancy models .

- NMR/FT-IR : Assign peaks using ¹H/¹³C NMR (e.g., imidazole C2 proton at δ 7.8–8.2 ppm) and confirm functional groups via FT-IR (C≡N stretch at ~2200 cm⁻¹ for the propargyl group) .

Q. What preliminary biological activities have been reported for this compound?

- Antifungal activity : MIC values of 8–32 µg/mL against Candida albicans via broth microdilution assays, likely due to imidazole-mediated inhibition of fungal cytochrome P450 enzymes .

- Antioxidant potential : DPPH radical scavenging IC₅₀ of 12–25 µM, attributed to the electron-rich thiophene and imidazole moieties .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps < 4 eV for redox activity). Simulate electrostatic potential maps to identify nucleophilic/electrophilic sites for derivatization .

- Docking studies : Target fungal CYP51 (PDB: 5TZ1) to evaluate binding affinity. The thiophene sulfur and propargyl group show strong interactions with heme Fe and hydrophobic pockets .

Q. What strategies address contradictions in reported biological data, such as variability in MIC values across studies?

- Standardized assays : Use CLSI M27/M38 guidelines for antifungal testing to minimize variability in inoculum size and growth media.

- Structure-activity relationship (SAR) : Compare derivatives with modified thiophene substituents (e.g., chloro vs. methyl groups) to isolate key pharmacophores. For example, 4-chlorophenyl analogs show 3× higher potency than unsubstituted variants .

Q. How do environmental factors (pH, temperature) impact the compound’s stability and degradation pathways?

- Hydrolytic degradation : At pH > 8, the propargyl group undergoes base-catalyzed hydrolysis, forming acetylene and imidazole carboxylate byproducts. Monitor via HPLC-MS at 25–40°C .

- Photostability : UV-Vis studies (λ = 254 nm) reveal 30% degradation after 24h due to thiophene ring cleavage. Stabilize with light-resistant excipients (e.g., cyclodextrins) .

Q. What advanced catalytic systems improve regioselectivity in imidazole functionalization?

- Palladium-NHC complexes : Enhance cross-coupling efficiency (e.g., Sonogashira reactions) with 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene ligands, achieving >95% selectivity for C5 substitution .

- Microwave-assisted synthesis : Reduce reaction times from 24h to 2h while maintaining yields >80% via controlled dielectric heating .

Q. How can crystallographic data inform co-crystal engineering to enhance solubility?

- Co-crystallization : Screen with succinic acid or caffeine to form hydrogen-bonded networks. For example, a 1:1 co-crystal with succinic acid increases aqueous solubility by 15× via improved hydrophilicity .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Palladium-Catalyzed Reactions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst (PdI₂) | 5–10 mol% | >80% efficiency |

| Solvent | DCM/MeCN (1:1) | Minimizes side reactions |

| Temperature | 50–70°C | Balances rate vs. decomposition |

| CO Pressure | 1–2 atm | Ensures reagent saturation |

Q. Table 2. Comparative Bioactivity of Derivatives

| Derivative | Antifungal MIC (µg/mL) | Antioxidant IC₅₀ (µM) |

|---|---|---|

| Parent compound | 16–32 | 18.5 |

| 4-Chlorophenyl analog | 5–10 | 12.3 |

| Methylthiophene analog | 25–50 | 28.7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.